molecular formula C15H20FNO4S B2731714 (S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate CAS No. 1289585-25-6

(S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B2731714
CAS No.: 1289585-25-6
M. Wt: 329.39
InChI Key: SRDWIHGJVMGGGW-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H20FNO4S and its molecular weight is 329.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Coupling Reactions : (S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate has been utilized in coupling reactions, demonstrating its role in synthesizing complex organic molecules. For example, tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate undergoes palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, highlighting the compound's utility in facilitating versatile chemical bonds (Wustrow & Wise, 1991).

  • Reactivities Towards Bases : The reactivities of similar sulfonyl compounds towards bases such as potassium tert-butoxide have been explored. For instance, when 3- and 4-fluoropyridine are treated with a mixture of potassium tert-butoxide and potassium benzenethiolate in dimethyl sulfoxide (DMSO), they convert into corresponding tert-butoxypyridines, showcasing the compound's reactivity and potential for derivatization in organic synthesis (Zoest & Hertog, 2010).

  • C-H Bond Activation : The activation of C-H bonds is another significant application. For example, 2-tert-Butyl-6-(4-fluorophenyl)pyridine reacts with K(2)PtCl(4) via the activation of an sp(2) C-H bond, leading to a complex that contains a bifurcated agostic interaction. This showcases the compound's utility in catalyzing reactions that involve the activation of C-H bonds, which is pivotal in the synthesis of cyclometalated complexes (Crosby, Clarkson, & Rourke, 2009).

  • Fluorination Capabilities : The compound has been linked to fluorination reactions. For instance, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a related compound, was identified for its high thermal stability and resistance to aqueous hydrolysis, demonstrating its utility as a deoxofluorinating agent with superior capabilities compared to existing reagents. This highlights the potential of this compound and related compounds in facilitating fluorination reactions, which are crucial in drug discovery and material science (Umemoto, Singh, Xu, & Saito, 2010).

Chemical Transformations

  • Intramolecular Cyclization : Intramolecular cyclization of 6-Amino-3-keto Sulfones showcases the compound's utility in the synthesis of heterocyclic compounds, including pyrroles and pyrrolidines, highlighting its versatility in creating complex molecular architectures (Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002).

Properties

IUPAC Name

tert-butyl (3S)-3-(4-fluorophenyl)sulfonylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDWIHGJVMGGGW-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.